6-AMINO-4-(2-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-AMINO-4-(2-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a useful research compound. Its molecular formula is C16H15N5O3 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 325.11748936 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is the L-type calcium channel . These channels play a crucial role in the contraction of smooth muscle cells, particularly in the cardiovascular system.
Mode of Action
The compound interacts with its target, the L-type calcium channel, by blocking it . This blockade prevents the influx of calcium ions into the cell, which is a necessary step for muscle contraction. As a result, the muscle cells relax .
Biochemical Pathways
The compound’s action on the L-type calcium channels affects the calcium signaling pathway . By blocking these channels, the compound disrupts the normal flow of calcium ions into the cell. This disruption can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction .
Result of Action
The primary result of the compound’s action is vasorelaxation . By blocking the L-type calcium channels, the compound causes the smooth muscle cells in the blood vessels to relax. This relaxation leads to a widening of the blood vessels, which can lower blood pressure. In fact, the compound has been shown to have significant antihypertensive activity, lowering both systolic and diastolic blood pressure in spontaneously hypertensive rats .
Future Directions
Properties
IUPAC Name |
6-amino-4-(2-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-5-11-14-13(9-6-3-4-7-12(9)21(22)23)10(8-17)15(18)24-16(14)20-19-11/h3-4,6-7,13H,2,5,18H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSVQRPGBAPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.